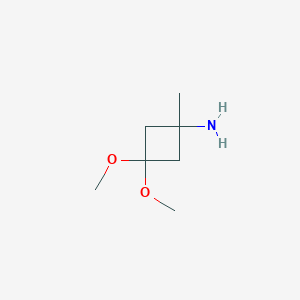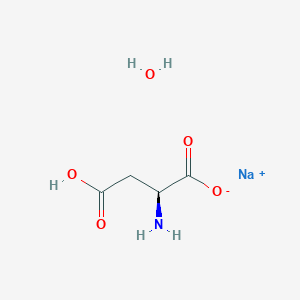
6b-Tropanol
Overview
Description
6b-Tropanol is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6b-Tropanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6b-Tropanol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antipsychotic Applications : A study by Słowiński et al. (2011) investigated the synthesis and pharmacological activities of various tropane derivatives, including 6b-Tropanol. The research found that 6b-Tropanol exhibited high affinity for certain monoamine receptors and demonstrated properties characteristic of atypical antipsychotic agents. This suggests potential applications in treating conditions such as schizophrenia or bipolar disorder (Słowiński et al., 2011).
Synthesis of Tropane Alkaloids : Takahashi et al. (1989) described the synthesis of 2α- and 2β-Tropanols through the 1,3-dipolar cycloaddition process. This research contributes to the broader understanding of tropane alkaloid synthesis, which could have implications for pharmaceutical applications (Takahashi et al., 1989).
Tropane Alkaloids in Plants : Muñoz et al. (1996) isolated new tropane alkaloids from the leaves of Schizanthus litoralis, expanding the knowledge of tropane compounds in plants. This research aids in understanding the natural occurrence and potential uses of tropane alkaloids in medicinal plants (Muñoz et al., 1996).
Nanotechnology in Tropane Alkaloid Production : A study by Rashidi Asl et al. (2018) explored the influence of nano-zinc oxide on tropane alkaloid production in Hyoscyamus reticulatus L. hairy roots. This research indicates the potential of nanotechnology to enhance the production of medically significant tropane alkaloids (Rashidi Asl et al., 2018).
Biotransformation in Alkaloid Production : Cardillo et al. (2017) investigated the use of recombinant Escherichia coli for the production of tropane alkaloids. This study provides insights into alternative strategies for producing these alkaloids, which are traditionally obtained from natural plant sources (Cardillo et al., 2017).
Insecticidal Properties : Mairink et al. (2017) synthesized tropane alkaloids with a carbamate group and evaluated their larvicidal activity against Ascia monuste. The findings suggest the potential of tropane alkaloid derivatives in developing novel insecticides (Mairink et al., 2017).
Chiral High-Performance Liquid Chromatography : Muñoz et al. (2016) conducted a study on the resolution and absolute configuration of 6β-benzoyloxy-3α-tropanol, contributing to the understanding of tropane alkaloids' structural characteristics, which is crucial for their pharmacological applications (Muñoz et al., 2016).
properties
IUPAC Name |
(1S,5R,6S)-8-methyl-8-azabicyclo[3.2.1]octan-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9-6-3-2-4-7(9)8(10)5-6/h6-8,10H,2-5H2,1H3/t6-,7+,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPVPVJLCPBGRW-RNJXMRFFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1C(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CCC[C@@H]1[C@H](C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6b-Tropanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



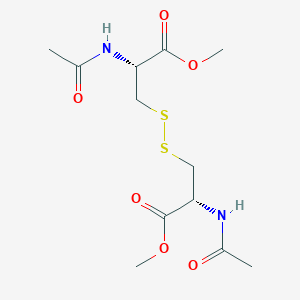
![Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate](/img/structure/B8020629.png)
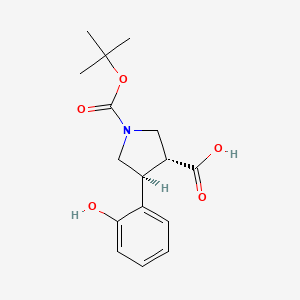



![7-(Phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8020655.png)

![Lithium,3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B8020665.png)
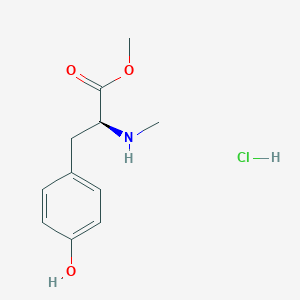
![Ethyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B8020675.png)
